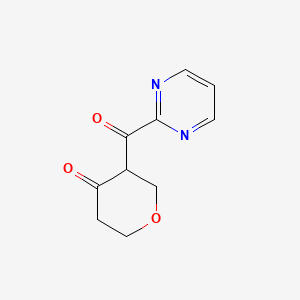
3-(Pyrimidine-2-carbonyl)oxan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrimidine-2-carbonyl)oxan-4-one is a heterocyclic compound that features a pyrimidine ring fused with an oxan-4-one moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the pyrimidine ring, which is a six-membered ring containing two nitrogen atoms, imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidine-2-carbonyl)oxan-4-one can be achieved through several methods. One common approach involves the cyclization of pyrimidine derivatives with appropriate oxan-4-one precursors. For example, the reaction of pyrimidine-2-carboxylic acid with oxan-4-one in the presence of a dehydrating agent such as thionyl chloride can yield the desired compound . Another method involves the use of a one-pot multi-component reaction, where pyrimidine, oxan-4-one, and other reagents are combined under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the selection of cost-effective and environmentally friendly reagents is crucial for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrimidine-2-carbonyl)oxan-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxan-4-one derivatives with additional oxygen functionalities.
Reduction: Reduced pyrimidine derivatives with hydrogenated bonds.
Substitution: Pyrimidine derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
3-(Pyrimidine-2-carbonyl)oxan-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(Pyrimidine-2-carbonyl)oxan-4-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine-2-carboxylic acid: A precursor in the synthesis of 3-(Pyrimidine-2-carbonyl)oxan-4-one.
Oxan-4-one derivatives: Compounds with similar structural features and reactivity.
Pyrimidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
This compound stands out due to its unique combination of the pyrimidine ring and oxan-4-one moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
3-(pyrimidine-2-carbonyl)oxan-4-one |
InChI |
InChI=1S/C10H10N2O3/c13-8-2-5-15-6-7(8)9(14)10-11-3-1-4-12-10/h1,3-4,7H,2,5-6H2 |
Clave InChI |
DLIKKTALBBSFOS-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(C1=O)C(=O)C2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Pentyloxy)phenyl]methanesulfonyl chloride](/img/structure/B13318246.png)
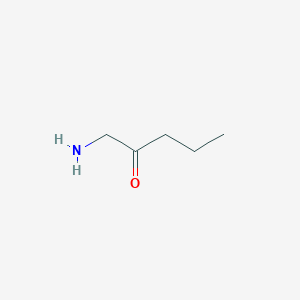
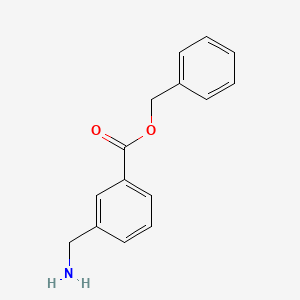
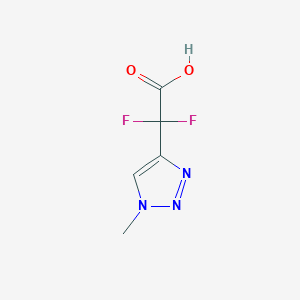
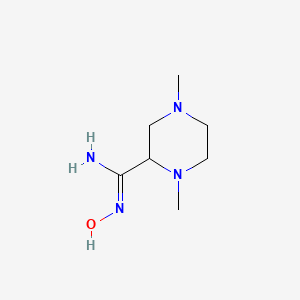

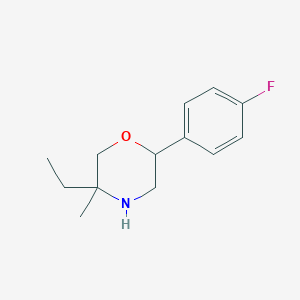
![4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13318279.png)
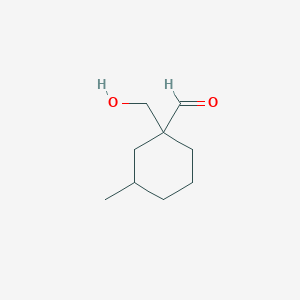

amine](/img/structure/B13318302.png)
![2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13318303.png)
![1-[5-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13318305.png)

